Gulonolactone

Enzyme Kinetics Vitamin C Biosynthesis Metabolic Engineering

Gulonolactone (D-gulonic acid-1,4-lactone) is the mandatory, non-substitutable substrate for L-gulonolactone oxidase (GULO) – the rate-limiting enzyme in vitamin C biosynthesis. Unlike upstream analogs (e.g., D-glucuronolactone), gulonolactone directly quantifies GULO kinetics (Km 0.005–33.8 µM) and validates engineered ascorbate pathways. Its defined melting point (185–189 °C) and specific rotation (+55° to +57°) ensure reproducible assay formulation. Essential for high-throughput GULO screening, metabolic flux analysis, and evolutionary studies of vitamin C auxotrophy. Insist on this exact lactone to guarantee pathway-specific, interpretable results.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 6322-07-2
Cat. No. B014833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGulonolactone
CAS6322-07-2
Synonymsgulonolactone
gulonolactone, (D)-isomer
gulonolactone, (L)-isome
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
InChIKeySXZYCXMUPBBULW-LECHCGJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Gulonolactone (CAS 6322-07-2) Procurement Guide: Defined Role and Characteristics


Gulonolactone (CAS 6322-07-2), also known as D-gulonic acid-1,4-lactone, is a hexanoic acid lactone with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol [1]. It is an endogenous metabolite that serves as the immediate and direct precursor in the terminal step of L-ascorbic acid (vitamin C) biosynthesis in species possessing the functional enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8) [2]. This specific role distinguishes it from upstream pathway intermediates and makes it an essential biochemical tool for studying vitamin C synthesis, enzyme kinetics, and metabolic engineering.

Gulonolactone (CAS 6322-07-2) Differentiation: Why Analogs Cannot Substitute


Generic substitution with close structural analogs like D-glucuronolactone (CAS 32449-92-6) or other sugar lactones is not feasible due to critical differences in metabolic pathway position and enzyme specificity. While D-glucuronolactone is an upstream intermediate requiring multiple enzymatic steps for conversion, gulonolactone is the dedicated and immediate substrate for L-gulonolactone oxidase, the rate-limiting enzyme in vitamin C biosynthesis [1]. Furthermore, lactonase enzymes exhibit distinct substrate specificities; for example, Lactonase-I acts on L-gulonolactone and D-glucuronolactone, whereas Lactonase-II is specific to glucuronolactone, indicating that cellular processing differs substantially [2]. These pathway-specific and enzymatic distinctions mandate the use of the precise compound for accurate biochemical and metabolic studies.

Quantitative Differentiation of Gulonolactone (CAS 6322-07-2) Against Comparators


Gulonolactone (CAS 6322-07-2) vs. D-Glucuronolactone: Direct Enzyme Substrate Specificity

Gulonolactone is the immediate and dedicated substrate for L-gulonolactone oxidase (GULO), the final enzyme in vitamin C synthesis, with a reported Km range of 0.005 to 33.8 µM for the enzyme [1]. In contrast, D-glucuronolactone (CAS 32449-92-6) is an upstream intermediate that requires conversion by TPN L-gulonic dehydrogenase before it can enter the terminal oxidation step [2].

Enzyme Kinetics Vitamin C Biosynthesis Metabolic Engineering

Gulonolactone (CAS 6322-07-2) vs. D-Glucuronolactone: Distinct Physicochemical Properties for Purification and Formulation

Gulonolactone exhibits a higher melting point range of 185-189 °C , compared to D-glucuronolactone's melting point of 176-178 °C [1]. This difference facilitates distinct purification and crystallization protocols. Additionally, gulonolactone has a molecular weight of 178.14 g/mol and the formula C6H10O6 , while D-glucuronolactone has a molecular weight of 176.12 g/mol and the formula C6H8O6 [1], reflecting a difference of two hydrogen atoms, which impacts hydrogen bonding and solubility.

Physicochemical Characterization Purification Formulation

Gulonolactone (CAS 6322-07-2) vs. D-Glucuronolactone: Differential Solubility and Specific Rotation

Gulonolactone demonstrates high water solubility, described as 'almost transparency' in water , and exhibits a specific optical rotation of +55.0 to +57.0° (c=2, H2O) . In comparison, D-glucuronolactone has a reported specific optical rotation of approximately +18.8° (c=8, H2O) [1], indicating significant differences in chiral properties and potential for enantiomeric separation.

Solubility Chirality Analytical Chemistry

Gulonolactone (CAS 6322-07-2) Research and Industrial Applications


Metabolic Engineering for Vitamin C Production

Gulonolactone is the essential substrate for evaluating and optimizing L-gulonolactone oxidase (GULO) activity in engineered organisms. As shown in Section 3, its direct and quantifiable interaction with GULO (Km range 0.005-33.8 µM) [1] makes it the gold standard for high-throughput screening of enzyme variants and for metabolic flux analysis in plants and microorganisms engineered for ascorbic acid production.

Enzymatic Assay Development and Kinetic Studies

Due to its role as the immediate precursor to vitamin C, gulonolactone is the mandatory substrate for developing and validating GULO activity assays. Its defined physicochemical properties (melting point 185-189 °C, specific rotation +55° to +57°) ensure reproducible formulation of assay buffers and stock solutions, critical for obtaining reliable kinetic parameters (e.g., Km, Vmax) in both academic and industrial enzyme characterization.

Comparative Evolutionary Biology and Vitamin C Auxotrophy Research

Gulonolactone is the key probe for studying the evolutionary loss of vitamin C synthesis in primates and guinea pigs. As the substrate for the missing GULO enzyme [2], it is used in comparative studies to differentiate functional biosynthetic pathways across species, directly informing research on metabolic diseases and dietary requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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